5-bromo-N-methyl-1H-indazol-3-amine
Overview
Description
5-bromo-N-methyl-1H-indazol-3-amine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-1H-indazol-3-amine typically involves the bromination of N-methyl-1H-indazole-3-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., sodium hydride) and an organic solvent (e.g., dimethylformamide).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents such as toluene or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
5-bromo-N-methyl-1H-indazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets, such as kinases and receptors.
Chemical Biology: It is employed in chemical biology research to probe the structure-activity relationships of indazole derivatives and their interactions with biological macromolecules.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, indazole derivatives have been shown to inhibit kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . The exact mechanism may vary depending on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: Lacks the bromine and methyl groups, resulting in different chemical properties and biological activities.
5-bromo-1H-indazole: Contains the bromine atom but lacks the N-methyl group, which may affect its reactivity and interactions with biological targets.
N-methyl-1H-indazole-3-amine:
Uniqueness
5-bromo-N-methyl-1H-indazol-3-amine is unique due to the presence of both the bromine atom and the N-methyl group, which confer distinct chemical properties and biological activities. These structural features make it a valuable compound for various research applications and the development of novel therapeutic agents .
Properties
IUPAC Name |
5-bromo-N-methyl-1H-indazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-10-8-6-4-5(9)2-3-7(6)11-12-8/h2-4H,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCLPEJUNPPZOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC2=C1C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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